molecular formula C9H9F3O2 B8176741 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B8176741
M. Wt: 206.16 g/mol
InChI Key: CXKGOBVZGQKTDT-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol is an organic compound with the chemical formula C9H9F3O2. It features a benzene ring substituted with a methyl group at the 5-position and a trifluoroethoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoroethoxy group can be reduced under specific conditions to yield corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)phenol: Lacks the methyl group at the 5-position.

    5-Methyl-2-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.

    2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: Feature additional trifluoroethoxy groups.

Uniqueness

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of both a methyl group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKGOBVZGQKTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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